molecular formula C9H10N4O B2369825 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide CAS No. 55418-16-1

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide

Cat. No.: B2369825
CAS No.: 55418-16-1
M. Wt: 190.206
InChI Key: VMSVWRMWCLCCAM-UHFFFAOYSA-N
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Description

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound with a unique molecular structure. It is characterized by the presence of an imidazo[1,5-a]pyrimidine core, which is a fused bicyclic system.

Preparation Methods

The synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often include the use of trifluoroacetic acid (TFA) as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or halides. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide can be compared with other imidazopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-3-6(2)13-4-11-7(8(10)14)9(13)12-5/h3-4H,1-2H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSVWRMWCLCCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N=CN12)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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